3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline is a heterocyclic compound that features a unique azepinoquinoxaline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a quinoxaline derivative, the introduction of an ethyl group and subsequent cyclization can yield the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one
- 6-phenethyl-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one
Uniqueness
3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline is unique due to its specific azepinoquinoxaline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline |
InChI |
InChI=1S/C14H17N3/c1-2-17-9-7-13-14(8-10-17)16-12-6-4-3-5-11(12)15-13/h3-6H,2,7-10H2,1H3 |
InChI Key |
DUGMAMPPGTVZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC3=CC=CC=C3N=C2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.